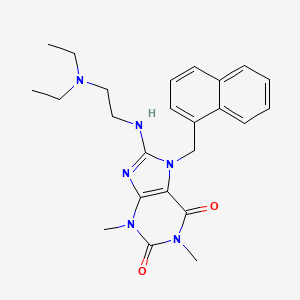

8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 309938-20-3

Cat. No.: VC5095224

Molecular Formula: C24H30N6O2

Molecular Weight: 434.544

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309938-20-3 |

|---|---|

| Molecular Formula | C24H30N6O2 |

| Molecular Weight | 434.544 |

| IUPAC Name | 8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C24H30N6O2/c1-5-29(6-2)15-14-25-23-26-21-20(22(31)28(4)24(32)27(21)3)30(23)16-18-12-9-11-17-10-7-8-13-19(17)18/h7-13H,5-6,14-16H2,1-4H3,(H,25,26) |

| Standard InChI Key | ICKJOJVFAOJRSD-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |

Introduction

Chemical Identity and Molecular Characterization

Molecular Formula and Physicochemical Properties

The compound’s molecular formula is C₂₄H₃₀N₆O₂, with a molecular weight of 434.544 g/mol . Its IUPAC name, 8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione, reflects the integration of a purine scaffold with substituents at positions 1, 3, 7, and 8. The CAS registry number 309938-20-3 provides a unique identifier for regulatory and commercial purposes.

Key Structural Features

-

Purine Core: The 1H-purine-2,6(3H,7H)-dione base provides a planar heterocyclic structure conducive to π-π stacking and hydrogen bonding.

-

Naphthalen-1-ylmethyl Group: Positioned at C7, this hydrophobic moiety enhances lipophilicity, potentially improving membrane permeability.

-

Diethylaminoethyl Side Chain: The C8 substituent introduces a tertiary amine, contributing to solubility in polar solvents and enabling protonation under physiological conditions.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typical of purine derivatives. While explicit protocols are proprietary, generalized steps may include:

-

Alkylation of Purine: Introduction of methyl groups at N1 and N3 using methyl iodide or dimethyl sulfate under basic conditions.

-

Naphthylmethylation: Friedel-Crafts alkylation or nucleophilic substitution to attach the naphthalen-1-ylmethyl group at C7.

-

Aminoethylamine Conjugation: Coupling of 2-(diethylamino)ethylamine to C8 via nucleophilic aromatic substitution or Mitsunobu reactions.

Analytical Characterization

Techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity. The compound’s Standard InChI (InChI=1S/C24H30N6O2/c1-5-29(...)) facilitates digital representation and database interoperability.

Biological Activity and Mechanism of Action

Enzyme and Receptor Interactions

Preliminary studies suggest this compound modulates adenosine receptors and kinases, leveraging its purine backbone to compete with endogenous ligands. The diethylaminoethyl group may enhance binding affinity to G-protein-coupled receptors (GPCRs), while the naphthylmethyl moiety could stabilize hydrophobic pockets in enzyme active sites.

Hypothesized Mechanisms

-

Adenosine A₂ₐ Receptor Antagonism: Structural analogs demonstrate inhibitory effects on A₂ₐ, implicating potential applications in Parkinson’s disease.

-

Cyclin-Dependent Kinase (CDK) Inhibition: The purine scaffold resembles known CDK inhibitors, suggesting antiproliferative activity in cancer models.

Research Limitations and Future Directions

Knowledge Gaps

-

Pharmacokinetics: Absence of published data on absorption, distribution, metabolism, and excretion (ADME) limits translational potential.

-

Toxicity Profiles: Acute and chronic toxicity studies are needed to establish safety margins.

Recommended Studies

-

In Vivo Efficacy Trials: Rodent models of glioblastoma or Parkinson’s disease to validate therapeutic hypotheses.

-

Structure-Activity Relationship (SAR) Analysis: Systematic modification of substituents to optimize target affinity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume